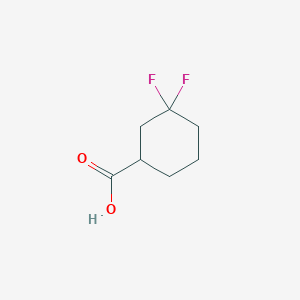

3,3-Difluorocyclohexanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-difluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c8-7(9)3-1-2-5(4-7)6(10)11/h5H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVZSOJKYXYXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849669-20-1 | |

| Record name | 3,3-difluorocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3-Difluorocyclohexanecarboxylic Acid: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Gem-Difluorination in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Among the various fluorination strategies, the incorporation of a gem-dinal difluoromethylene (CF2) group into an aliphatic scaffold, such as a cyclohexane ring, has emerged as a particularly impactful modification. This isostere of a carbonyl or methylene group can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and conformational preferences, often leading to enhanced potency and improved pharmacokinetic profiles.[1]

This technical guide focuses on 3,3-Difluorocyclohexanecarboxylic acid (CAS Number: 849669-20-1), a valuable building block that embodies the strategic advantages of gem-difluorination. We will delve into its chemical and physical properties, provide detailed synthetic protocols, explore its reactivity, and discuss its applications in drug discovery, offering a comprehensive resource for researchers leveraging this unique scaffold.

Physicochemical Properties and Structural Insights

Understanding the fundamental properties of this compound is crucial for its effective application in synthesis and drug design.

Core Chemical and Physical Data

| Property | Value | Source/Comment |

| CAS Number | 849669-20-1 | - |

| Molecular Formula | C₇H₁₀F₂O₂ | [2] |

| Molecular Weight | 164.15 g/mol | [2] |

| Melting Point | Not experimentally determined. Estimated to be in the range of the analogous 4,4-difluorocyclohexanecarboxylic acid (103-107 °C)[3] and 3,3-difluorocyclobutanecarboxylic acid (51-55 °C).[4] | Estimation based on similar structures. |

| Boiling Point | Not experimentally determined. Predicted to be around 241 °C for the 4,4-isomer. | Prediction for a similar isomer. |

| pKa | Not experimentally determined. Predicted to be ~4.06 for the 4,4-isomer.[5] The presence of the electron-withdrawing fluorine atoms is expected to increase the acidity compared to non-fluorinated cyclohexanecarboxylic acid. | Prediction based on computational models. |

| logP | Not experimentally determined. | - |

| Solubility | Expected to have limited solubility in water and good solubility in polar organic solvents like methanol, ethanol, and DMSO. | General expectation for similar structures. |

The Impact of 3,3-Difluorination on Acidity and Conformation

The placement of the gem-difluoro group at the 3-position of the cyclohexane ring has significant stereoelectronic consequences. The strong electron-withdrawing nature of the fluorine atoms stabilizes the carboxylate anion through inductive effects, thereby increasing the acidity (lowering the pKa) of the carboxylic acid compared to its non-fluorinated counterpart.

From a conformational standpoint, the C-F bonds are highly polarized and can engage in dipole-dipole interactions and hyperconjugation with adjacent C-H and C-C bonds. These interactions influence the conformational equilibrium of the cyclohexane ring, which can be a critical factor in the binding of a drug molecule to its biological target. The repulsion between the C-F bonds in close proximity can lead to a preference for specific chair conformations.[6]

Spectroscopic Characterization

Definitive identification of this compound relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

A ¹H NMR spectrum for this compound is available from commercial suppliers.[7][8] The spectrum is expected to show complex multiplets for the cyclohexane ring protons, with the proton at the 1-position (adjacent to the carboxylic acid) appearing at a downfield chemical shift.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon of the carboxylic acid typically appears in the range of 170-180 ppm. The carbon bearing the two fluorine atoms (C-3) will exhibit a characteristic triplet due to coupling with the two fluorine nuclei, with a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shift of this carbon will be significantly downfield compared to a non-fluorinated methylene group.[9]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for characterizing fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms. The chemical shift will be in the typical range for aliphatic gem-difluoro groups.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a broad O-H stretching band characteristic of a carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption will be present around 1700-1725 cm⁻¹.[12][13] The C-F stretching vibrations will appear in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Mass Spectrometry

Mass spectrometry will show the molecular ion peak (M+) or, more commonly, the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) depending on the ionization technique used. Fragmentation patterns may include the loss of water, carbon dioxide, and hydrogen fluoride.

Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 3-oxocyclohexanecarboxylate

-

To a solution of 3-oxocyclohexanecarboxylic acid (1 equivalent) in anhydrous ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 3-oxocyclohexanecarboxylate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 3,3-difluorocyclohexanecarboxylate

-

Dissolve ethyl 3-oxocyclohexanecarboxylate (1 equivalent) in anhydrous dichloromethane (DCM) in a fluorinated polyethylene (FEP) or polytetrafluoroethylene (PTFE) vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® (1.2-1.5 equivalents) to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 3,3-difluorocyclohexanecarboxylate.

Step 3: Synthesis of this compound

-

Dissolve ethyl 3,3-difluorocyclohexanecarboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).

-

Add lithium hydroxide monohydrate or sodium hydroxide (2-3 equivalents) and stir the mixture vigorously at room temperature.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure and dilute the aqueous residue with water.

-

Acidify the aqueous solution to pH 1-2 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford this compound as a solid. The product can be further purified by recrystallization if necessary.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily dictated by the carboxylic acid functionality. However, the presence of the gem-difluoro group can influence the reactivity of the cyclohexane ring under certain conditions.

Reactions of the Carboxylic Acid Group

-

Amide Coupling: The carboxylic acid can be readily converted to amides using standard coupling reagents such as HATU, HOBt/EDC, or by conversion to the acyl chloride followed by reaction with an amine. These amide bond-forming reactions are fundamental in drug discovery for creating libraries of compounds for structure-activity relationship (SAR) studies.

-

Esterification: Fischer esterification with an alcohol under acidic catalysis or reaction with an alkyl halide in the presence of a base will yield the corresponding ester.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (3,3-difluorocyclohexyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

-

Decarboxylation: While generally stable, decarboxylation can be induced under specific conditions, such as photoredox catalysis, to generate a 3,3-difluorocyclohexyl radical, which can then participate in further C-C or C-heteroatom bond-forming reactions.

Amide Coupling Workflow

Caption: General workflow for the amide coupling of this compound.

Reactivity of the Difluorinated Cyclohexane Ring

The C-F bonds are generally very strong and unreactive. The gem-difluoro group is resistant to metabolic oxidation, which is one of its key advantages in drug design. The fluorine atoms can, however, influence the reactivity of adjacent positions through their strong inductive effect.

Applications in Drug Discovery and Medicinal Chemistry

The 3,3-difluorocyclohexane motif is a valuable scaffold in the design of novel therapeutics due to its ability to impart favorable properties.

Bioisosteric Replacement

The CF₂ group can act as a bioisostere for a carbonyl group, an ether oxygen, or a methylene group. This substitution can lead to improved metabolic stability and modulation of receptor binding interactions. For instance, replacing a metabolically labile ketone with a gem-difluoro group can block a key site of metabolism, thereby increasing the drug's half-life.

Modulation of Physicochemical Properties

The introduction of the 3,3-difluoro moiety can fine-tune the lipophilicity (logP) of a molecule. While the effect is context-dependent, gem-difluorination often leads to a moderate increase in lipophilicity compared to a methylene group. As mentioned earlier, it also significantly impacts the pKa of nearby functional groups.

Conformational Constraint

The cyclohexane ring provides a conformationally restricted scaffold. The stereoelectronic effects of the 3,3-difluoro substitution can further influence the preferred conformation, which can be exploited to optimize the binding of a ligand to its target protein by pre-organizing the molecule in a bioactive conformation.

Example Application: IL-17 Modulators

A patent application has described novel difluorocyclohexyl derivatives as modulators of Interleukin-17 (IL-17), a key cytokine implicated in inflammatory and autoimmune diseases.[3] This highlights the potential of this scaffold in developing treatments for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. The specific substitution pattern of the difluorocyclohexane ring is likely crucial for achieving the desired potency and selectivity for the IL-17 target.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: Based on data for similar compounds, it may cause skin and eye irritation. Inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally defined cyclohexane scaffold and the stereoelectronic influence of a gem-difluoro group offers chemists a powerful tool to optimize the properties of drug candidates. By providing enhanced metabolic stability, modulating acidity, and influencing molecular conformation, this compound and its derivatives are poised to play an increasingly important role in the development of next-generation therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively incorporate this promising building block into their research and development programs.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2 | CID 2779136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4-ジフルオロシクロヘキサンカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | CID 13777789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound(849669-20-1) 1H NMR spectrum [chemicalbook.com]

- 8. (1R)-3,3-difluorocyclopentane-1-carboxylic acid(1352621-96-5) 1H NMR spectrum [chemicalbook.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. rsc.org [rsc.org]

- 11. colorado.edu [colorado.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. echemi.com [echemi.com]

- 14. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 15. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,3-Difluorocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclohexanecarboxylic acid is a fascinating molecule for study within medicinal chemistry and drug development due to the unique influence of the gem-difluoro group on the conformational behavior of the cyclohexane ring. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound. We will delve into the intricate interplay of steric and stereoelectronic effects that govern the chair-chair equilibrium, offering insights grounded in established principles of conformational analysis. Furthermore, this document outlines the key experimental and computational methodologies for the detailed characterization of its three-dimensional structure. A plausible synthetic route is also presented, providing a practical framework for its preparation in a laboratory setting.

Introduction: The Significance of Fluorine in Cyclohexane Scaffolds

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of cyclohexane rings, which are ubiquitous scaffolds in pharmaceuticals, the strategic placement of fluorine atoms can exert significant control over the molecule's three-dimensional shape. The gem-difluoro moiety (CF2) is of particular interest as it can act as a bioisostere for a carbonyl group or a methylene group, while also introducing unique stereoelectronic effects. This guide focuses on this compound, a molecule that presents a compelling case study of the conformational consequences of 1,3-disubstitution on a cyclohexane ring with two distinct and influential functional groups.

Fundamentals of Cyclohexane Conformation

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process known as ring-flipping or chair-chair interconversion, axial and equatorial positions interchange. For a substituted cyclohexane, the two chair conformers are often not of equal energy, and the molecule will preferentially adopt the conformation that minimizes steric strain.

Conformational Analysis of this compound

The conformational equilibrium of this compound is determined by the preference of the carboxylic acid group to occupy either an axial or an equatorial position. This equilibrium is governed by a combination of steric and stereoelectronic effects.

Steric Considerations: A-Values

The steric bulk of a substituent is quantified by its A-value, which represents the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value indicates a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.

| Substituent | A-value (kcal/mol) |

| -COOH | 1.2 |

| -CF2H | 1.85[1] |

In this compound, the gem-difluoro group is at a fixed position. The conformational equilibrium is therefore dictated by the position of the carboxylic acid group at C1.

-

Equatorial COOH Conformer: The carboxylic acid group is in the more sterically favorable equatorial position.

-

Axial COOH Conformer: The carboxylic acid group is in the axial position, leading to 1,3-diaxial interactions with the axial hydrogens at C3 and C5.

Based solely on steric considerations, the conformer with the equatorial carboxylic acid group would be expected to be more stable.

Stereoelectronic Effects

Beyond simple sterics, stereoelectronic effects, which involve the interaction of orbitals, play a crucial role in determining the conformational preferences of fluorinated cyclohexanes.

-

Anomeric Effect: A generalized anomeric effect can be considered in this system. This effect involves the donation of electron density from a lone pair of an atom (in this case, the fluorine atoms) into an adjacent anti-periplanar σ* anti-bonding orbital. In the chair conformation, the axial C-F bond is anti-periplanar to the C1-C2 and C1-C6 bonds. This hyperconjugative interaction can stabilize the chair conformation.

-

Dipole-Dipole Interactions: The C-F bonds are highly polarized. The orientation of these dipoles relative to each other and to the dipole of the carboxylic acid group can influence the overall stability of the conformers. In the case of 1,3-diaxial arrangements of C-F bonds, a significant molecular dipole can be generated, creating an "electronegative face" of the cyclohexane ring.[2][3]

The interplay of these steric and stereoelectronic effects determines the precise energy difference between the two chair conformers. While steric effects favor the equatorial position for the carboxylic acid, stereoelectronic effects can sometimes favor an axial orientation for electronegative substituents.

Proposed Conformational Equilibrium

Considering both steric and stereoelectronic factors, the equilibrium for the chair-chair interconversion of this compound can be depicted as follows:

Caption: Chair-chair interconversion of this compound.

Given the larger A-value of the CF2H group (as a proxy for CF2) compared to the COOH group, the equilibrium is expected to favor the conformer with the carboxylic acid group in the equatorial position to minimize steric strain. However, the magnitude of this preference would be influenced by the aforementioned stereoelectronic effects.

Methodologies for Structural and Conformational Elucidation

A definitive understanding of the conformational landscape of this compound requires a combination of experimental and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for studying the conformation of molecules in solution.

-

¹H NMR Spectroscopy: The coupling constants (J-values) between vicinal protons, particularly the proton at C1, can provide information about the dihedral angles and thus the chair conformation. A large coupling constant between the C1 proton and the axial protons at C2 and C6 would suggest an axial orientation of the C1 proton, and therefore an equatorial carboxylic acid group.

-

¹⁹F NMR Spectroscopy: This technique is highly sensitive to the local electronic environment of the fluorine atoms. In a chiral solvent or with a chiral derivatizing agent, the two fluorine atoms of the CF2 group may become diastereotopic and exhibit distinct signals, which could provide further structural insights.

-

Variable Temperature NMR: By recording NMR spectra at different temperatures, the coalescence of signals corresponding to the two chair conformers can be observed. This allows for the determination of the energy barrier to ring-flipping and the equilibrium constant at different temperatures, from which thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium can be calculated.

Step-by-Step VT-NMR Protocol:

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Initial Spectrum: Record a high-resolution ¹H and ¹⁹F NMR spectrum at room temperature.

-

Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). At each temperature, allow the sample to equilibrate before acquiring the spectra.

-

Identify Coalescence: Observe the broadening and eventual coalescence of signals corresponding to the axial and equatorial conformers.

-

Low-Temperature Limit: Continue to lower the temperature until the signals for both conformers are sharp and well-resolved.

-

Data Analysis: Integrate the signals for the axial and equatorial conformers at various temperatures below coalescence to determine the equilibrium constant (K_eq) at each temperature.

-

Thermodynamic Parameters: Plot ln(K_eq) versus 1/T (van't Hoff plot) to determine ΔH° and ΔS°. Calculate ΔG° at a specific temperature (e.g., 298 K) using the equation ΔG° = -RTln(K_eq).

X-ray Crystallography:

If a suitable single crystal of this compound can be grown, X-ray crystallography will provide the most definitive information about its solid-state conformation, including precise bond lengths, bond angles, and torsional angles.

Computational Chemistry Workflow

Computational modeling is an invaluable tool for predicting and understanding the conformational preferences of molecules.

References

- 1. [PDF] Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 3,3-Difluorocyclohexanecarboxylic Acid

Introduction

In the landscape of modern drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. Fluorinated organic molecules, in particular, have garnered significant attention due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. 3,3-Difluorocyclohexanecarboxylic acid is a compelling example of a saturated carbocycle featuring a geminal difluoro motif, a structural element increasingly utilized in medicinal chemistry.

This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural verification of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a field-proven perspective on experimental design, data interpretation, and the synergistic power of these analytical methods. We will delve into the causality behind experimental choices and present a self-validating framework for spectroscopic analysis.

Molecular Structure

This compound (C₇H₁₀F₂O₂) possesses a cyclohexane ring with two fluorine atoms attached to the same carbon (C3) and a carboxylic acid group at the C1 position. The molecular weight of this compound is 164.15 g/mol .[1][2] The presence of the gem-difluoro group significantly influences the molecule's conformation and the spectral properties of neighboring nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous characterization.

Expertise in Practice: Why the Multi-Nuclear Approach?

While ¹H NMR provides information on the proton environment and ¹³C NMR maps the carbon skeleton, they are insufficient alone for this molecule. The two fluorine atoms introduce complex splitting patterns (couplings) that span across both proton and carbon spectra. ¹⁹F NMR is not merely supplementary; it is critical for confirming the electronic environment of the fluorine atoms and for deciphering the intricate J-couplings (¹JCF, ²JCF, ³JHF, etc.) that validate the connectivity around the C3 position.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent.

-

Solvent Choice: Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds and minimal signal overlap. However, for carboxylic acids, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be superior choices to ensure solubility and observe the exchangeable carboxylic proton.[3] The choice depends on sample solubility. For this guide, we will reference data typically acquired in CDCl₃.

-

-

Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0.00 ppm. For ¹⁹F NMR, an external standard like CFCl₃ is often used, or the spectrometer's frequency is referenced accordingly.

-

Instrument Setup: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[4]

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. The acidic proton of the carboxylic acid may be broad or exchange with residual water in the solvent, making it difficult to observe.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This is crucial to simplify the spectrum to singlets for each unique carbon, though carbons coupled to fluorine will appear as multiplets.[5]

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. All fluorine environments should yield a single signal for this symmetric molecule.

-

Data Interpretation and Spectral Analysis

The ¹H NMR spectrum is expected to be complex due to the rigid chair-like conformation of the cyclohexane ring and couplings to fluorine.

-

Carboxylic Acid Proton (-COOH): A highly deshielded, often broad singlet is expected in the range of δ 10-12 ppm.[6] This signal will disappear upon shaking the sample with D₂O due to proton-deuterium exchange.

-

Cyclohexane Protons (-CH-, -CH₂-): These protons will appear in the aliphatic region (δ 1.5-2.8 ppm). The proton at C1 (methine) will be deshielded by the adjacent carboxylic acid. The protons on C2 and C4 will show complex splitting patterns due to geminal (on the same carbon), vicinal (on adjacent carbons), and long-range couplings, including a significant three-bond coupling to the fluorine atoms (³JHF). Protons on C5 and C6 will be further upfield and less affected by the fluorine atoms.

The proton-decoupled ¹³C NMR spectrum will display distinct signals for each of the five unique carbon atoms.

-

Carbonyl Carbon (-COOH): This signal appears significantly downfield, typically in the δ 175-185 ppm region for saturated carboxylic acids.[7]

-

C3 Carbon (-CF₂-): This carbon is directly bonded to two fluorine atoms, resulting in a large one-bond carbon-fluorine coupling (¹JCF). The signal will appear as a triplet and is shifted downfield into the δ 115-130 ppm range.

-

C2 and C4 Carbons: These carbons are adjacent to the CF₂ group and will exhibit splitting due to two-bond carbon-fluorine coupling (²JCF), appearing as triplets.

-

C1 and C5 Carbons: These carbons will show smaller three-bond and four-bond couplings to fluorine, respectively, which may or may not be resolved.

-

C6 Carbon: This carbon is the most shielded and least affected by the substituents, appearing furthest upfield.

-

For this compound, the two fluorine atoms are chemically equivalent. Therefore, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift for a geminal difluoro group on an aliphatic ring typically appears in the range of δ -90 to -110 ppm relative to CFCl₃.[8][9] In a proton-coupled spectrum, this signal would be split into a complex multiplet due to couplings with the protons on C2 and C4.

Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling | Assignment |

| ¹H | 10.0 - 12.0 | br s | -COOH |

| ¹H | ~2.5 - 2.8 | m | H-1 |

| ¹H | ~1.8 - 2.4 | m (complex) | H-2, H-4 |

| ¹H | ~1.5 - 1.9 | m | H-5, H-6 |

| ¹³C | 175 - 185 | s (or t with long-range coupling) | C=O |

| ¹³C | 115 - 130 | t, ¹JCF ≈ 240-260 Hz | C-3 (CF₂) |

| ¹³C | ~30 - 45 | t, ²JCF ≈ 20-30 Hz | C-2, C-4 |

| ¹³C | ~35 - 50 | s (or small multiplet) | C-1 |

| ¹³C | ~20 - 30 | s (or small multiplet) | C-5 |

| ¹³C | ~20 - 25 | s | C-6 |

| ¹⁹F | -90 to -110 | s (proton-decoupled) | CF ₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of chemical bonds.

Expertise in Practice: Why IR is a Critical First Pass

Before undertaking time-intensive NMR experiments, a quick IR spectrum provides immediate and crucial validation. For this target molecule, the unmistakable signatures of a carboxylic acid—the extremely broad O-H stretch and the sharp, intense C=O stretch—confirm the presence of the key functional group in seconds. This allows a scientist to quickly confirm a synthesis was successful in installing the carboxylic acid, justifying the progression to more detailed structural analysis.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: As a solid, the sample can be prepared using several methods.

-

KBr Pellet Method (Preferred for high resolution): Grind 1-2 mg of the sample with ~100 mg of dry, IR-grade potassium bromide (KBr). Press the mixture in a hydraulic press to form a transparent pellet. This minimizes scattering and produces a high-quality spectrum.[10]

-

Attenuated Total Reflectance (ATR) (Preferred for speed): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide) and apply pressure to ensure good contact. This method requires no sample preparation and is very rapid.[11][12]

-

-

Background Collection: First, run a background scan of the empty instrument (or with a blank KBr pellet) to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Analysis: Place the prepared sample in the instrument's sample holder and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.[11]

Data Interpretation and Spectral Analysis

The IR spectrum is dominated by the features of the carboxylic acid group, with additional key signals from the fluorinated alkyl framework.

-

O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹.[6][13] This significant broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.[14]

-

C-H Stretch: Sharp, medium-intensity peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the cyclohexane ring. These often appear as small peaks on top of the broad O-H band.

-

C=O Stretch: A very strong and sharp absorption band will be present between 1700 and 1725 cm⁻¹ for a saturated, dimerized carboxylic acid.[13][15] This is one of the most characteristic peaks in the spectrum.

-

C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The geminal difluoro group will likely give rise to intense and complex absorptions in this area.

Summary of Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500 - 3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (dimer) |

| 2850 - 2960 | Medium, Sharp | C-H Stretch | Cyclohexane Ring |

| 1700 - 1725 | Strong, Sharp | C=O Stretch | Carboxylic Acid (dimer) |

| 1000 - 1200 | Strong | C-F Stretch | Geminal Difluoride |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns upon ionization.

Expertise in Practice: Choosing the Right Ionization Technique

The choice of ionization method dictates the information obtained. For initial molecular weight confirmation, a "soft" ionization technique like Electrospray Ionization (ESI) is ideal.[16] ESI typically generates the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation, providing a clear and unambiguous molecular ion peak. Conversely, to probe the structure through fragmentation, a "hard" ionization technique like Electron Ionization (EI) is employed.[17] EI uses high-energy electrons to create a radical cation [M]⁺• that readily fragments, yielding a detailed fingerprint that helps piece together the molecular structure.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization:

-

For Molecular Weight Confirmation (ESI): Introduce the sample solution into the ESI source. The analysis can be run in positive ion mode to detect [M+H]⁺ or, more likely for a carboxylic acid, in negative ion mode to detect the highly stable [M-H]⁻ carboxylate anion.

-

For Fragmentation Analysis (EI): The sample is introduced into a vacuum chamber where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[17]

-

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

Data Interpretation and Fragmentation Analysis

-

Molecular Ion Peak: With ESI in negative mode, a strong peak at m/z 163.05 ([M-H]⁻) is expected. In EI, a molecular ion peak [M]⁺• at m/z 164.06 should be observed, though it may be weak due to rapid fragmentation.

-

Key Fragmentation Pathways (EI): The fragmentation of the cyclohexane ring is complex. Common fragmentation pathways include:

-

Loss of the Carboxyl Group: A peak corresponding to the loss of the •COOH radical (45 Da) would result in a fragment at m/z 119.

-

Loss of Water: Elimination of H₂O (18 Da) from the molecular ion is possible, leading to a fragment at m/z 146.

-

Ring Cleavage: The cyclohexane ring can undergo various cleavage patterns. A characteristic loss for cyclohexanes is the elimination of ethene (C₂H₄, 28 Da), which would produce fragments from the molecular ion or subsequent fragment ions.

-

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from all three techniques.

IR spectroscopy first confirms the presence of the carboxylic acid and C-F bonds. Mass spectrometry then verifies the molecular weight (164.15 g/mol ) and molecular formula (C₇H₁₀F₂O₂). Finally, multi-nuclear NMR spectroscopy provides the definitive evidence, mapping out the exact connectivity of the atoms. The characteristic triplet for the CF₂ carbon in the ¹³C NMR, the unique signal in the ¹⁹F NMR, and the complex splitting of protons adjacent to the CF₂ group in the ¹H NMR all converge to irrefutably confirm the structure as this compound. This rigorous, multi-faceted approach ensures the highest level of scientific integrity for compound characterization.

References

- 1. 4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2 | CID 2779136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3-difluorocyclohexane-1-carboxylic acid | 849669-20-1 [sigmaaldrich.com]

- 3. youtube.com [youtube.com]

- 4. rsc.org [rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. colorado.edu [colorado.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 12. rtilab.com [rtilab.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. echemi.com [echemi.com]

- 15. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 16. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 17. What are the common ionization methods for GC/MS [scioninstruments.com]

An In-depth Technical Guide to the Solubility and Stability of 3,3-Difluorocyclohexanecarboxylic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclohexanecarboxylic acid is a fluorinated carbocyclic compound with potential applications as a structural motif in medicinal chemistry and materials science. The introduction of gem-difluoro groups onto the cyclohexane ring is anticipated to significantly modulate its physicochemical properties, including lipophilicity, acidity, and metabolic stability. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, enabling reliable formulation, accurate biological testing, and prediction of its in vivo fate. This guide provides a comprehensive framework for the characterization of this compound, detailing theoretical considerations, robust experimental protocols for solubility and stability assessment, and best practices for data interpretation. While specific experimental data for this exact molecule is limited, this document leverages established principles for fluorinated organic acids to provide a predictive and methodological blueprint for its evaluation.

Introduction and Physicochemical Landscape

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The gem-difluoro group, as present in this compound, serves as a bioisostere for a carbonyl group or can alter the conformation and electronic properties of the cyclohexyl ring. These modifications can lead to enhanced metabolic stability, improved binding affinity to biological targets, and modulated acidity (pKa) of the carboxylic acid moiety.

Perfluoroalkyl carboxylic acids (PFCAs) are known for their exceptional chemical and thermal stability due to the strong carbon-fluorine bonds.[1][2] While this compound is not a perfluorinated compound, the presence of the CF2 group is expected to increase its acidity compared to the non-fluorinated analog, cyclohexanecarboxylic acid. This is a critical parameter as it governs the ionization state of the molecule at physiological pH, which in turn dictates its solubility, permeability, and interaction with biological targets.[3]

Predicted Physicochemical Properties:

A quantitative understanding of a compound's properties is the foundation of its development. While experimental values are the gold standard, in silico predictions offer valuable initial insights.

| Property | Predicted Value | Significance in Drug Development |

| pKa | ~4.0 (Estimated) | Governs the degree of ionization at a given pH, impacting solubility, absorption, and distribution. A lower pKa indicates a stronger acid. |

| LogP | ~1.5-2.0 (Estimated) | Measures lipophilicity, which influences membrane permeability, protein binding, and solubility in organic vs. aqueous media. |

| Molecular Weight | 164.15 g/mol | A key parameter in Lipinski's Rule of Five for assessing drug-likeness. |

Note: Predicted values are estimations based on structurally similar compounds like 4,4-Difluorocyclohexanecarboxylic acid (predicted pKa ~4.06) and should be confirmed experimentally.[4]

Comprehensive Solubility Profiling

Solubility is a critical determinant of a drug candidate's bioavailability and developability.[5] For this compound, its amphiphilic nature—possessing a polar carboxylic acid head and a more nonpolar difluorinated cyclohexane tail—suggests a complex solubility profile. The pH of the aqueous medium will be a dominant factor.

Theoretical Framework: pH-Dependent Solubility

The solubility of an ionizable compound like a carboxylic acid is governed by the Henderson-Hasselbalch equation.

-

At pH values significantly below the pKa, the un-ionized (protonated) form (R-COOH) predominates. This form is generally less soluble in aqueous media.

-

At pH values above the pKa, the ionized (deprotonated) form (R-COO⁻) predominates, which is typically much more soluble in water.

The intrinsic solubility (S₀) is the solubility of the un-ionized form. The total solubility (S) at a given pH can be described as:

S = S₀ * (1 + 10^(pH - pKa))

This relationship underscores the necessity of measuring solubility in various buffers relevant to the drug development process (e.g., pH 1.2 for stomach, pH 6.8 for intestine, and pH 7.4 for blood).

Experimental Design: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements, which provide different insights.[6][7]

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer.[6] This high-throughput screen mimics the conditions of many in vitro biological assays and is invaluable for early-stage discovery to flag potential issues.

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution.[5] This is a more time- and resource-intensive measurement, typically performed using the shake-flask method, and is essential for lead optimization and pre-formulation studies.[8]

Experimental Workflow and Protocols

The following protocols provide a robust framework for assessing the solubility of this compound.

Caption: Decision workflow for solubility testing.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Dispense the DMSO stock solution into a 96-well microplate.

-

Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to achieve final compound concentrations ranging from 1 µM to 200 µM. The final DMSO concentration should be kept low (e.g., ≤ 2%).[6]

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1 to 2 hours.

-

Detection: Measure the amount of precipitated compound. This can be done via:

-

Nephelometry: Measures light scattering caused by insoluble particles.

-

UV Spectroscopy: After filtering or centrifuging the plate to remove precipitate, the concentration of the remaining soluble compound in the supernatant is measured with a UV plate reader.[8]

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., simulated gastric fluid, simulated intestinal fluid, PBS).[8]

-

Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7][8]

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.22 µm filter.

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Data Reporting: The thermodynamic solubility is reported in units such as µg/mL or µM.

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for straightforward comparison across different conditions.

Table 1: Illustrative Solubility Data for this compound

| Assay Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) |

| Kinetic | PBS | 7.4 | 25 | >200 |

| Kinetic | FaSSIF | 6.5 | 37 | 150 |

| Thermodynamic | SGF | 1.2 | 37 | 25 |

| Thermodynamic | PBS | 7.4 | 37 | >1000 |

| Thermodynamic | DMSO | N/A | 25 | >50,000 |

| Thermodynamic | Ethanol | N/A | 25 | High |

Note: The data in this table are hypothetical and for illustrative purposes only.

Chemical Stability Assessment

Stability testing is a regulatory requirement and a critical component of drug development that informs on storage conditions, shelf-life, and potential degradation pathways.[9][10] Forced degradation, or stress testing, is an essential practice used to identify likely degradation products and to develop stability-indicating analytical methods.[11][12]

Potential Degradation Pathways

For a molecule like this compound, several degradation pathways should be considered:

-

Hydrolysis: While the cyclohexane ring is stable, ester derivatives or amide conjugates of the carboxylic acid could be susceptible to acid or base-catalyzed hydrolysis.

-

Oxidation: The molecule could be susceptible to oxidative degradation, particularly if impurities or reactive species are present.

-

Photodegradation: Exposure to UV or visible light can sometimes induce degradation.[13]

-

Decarboxylation: Some fluorinated carboxylic acids have been shown to undergo decarboxylation in certain aprotic solvents like DMSO or acetone, a phenomenon that should be investigated if these solvents are used in formulations or analysis.[14]

Experimental Workflow: Forced Degradation Studies

A systematic forced degradation study is necessary to probe the intrinsic stability of the molecule.[15]

Caption: Workflow for a comprehensive forced degradation study.

-

Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.

-

Stress Conditions: Expose the compound to a range of stress conditions as outlined by ICH guidelines.[13][15]

-

Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).[12]

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.[12]

-

Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.[12]

-

Thermal: Expose the solid powder and the stock solution to elevated temperature (e.g., 60°C).[11]

-

Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[13]

-

-

Time Points: Sample the reactions at various time points (e.g., 2, 8, 24, 48 hours).

-

Quenching: Stop the degradation by neutralizing the solution (for acid/base samples) or by dilution.

-

Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method coupled with UV and Mass Spectrometry (MS) detection. The goal is to achieve mass balance, accounting for the parent compound and all major degradants.

-

Data Interpretation: The target degradation is typically 5-20%.[12] If degradation is too extensive, the stress conditions should be milder. If no degradation occurs, they should be intensified.

Data Presentation

Results from the stability study should be tabulated to clearly show the extent of degradation under each condition.

Table 2: Illustrative Forced Degradation Data

| Stress Condition | Duration (hrs) | Assay of Parent (%) | Mass Balance (%) | Remarks |

| Control (t=0) | 0 | 100.0 | 100.0 | - |

| 0.1 M HCl, 60°C | 24 | 92.5 | 99.5 | One major degradant observed at RRT 0.85 |

| 0.1 M NaOH, RT | 8 | 85.1 | 99.2 | Two minor degradants observed |

| 3% H₂O₂, RT | 48 | 98.8 | 100.1 | Negligible degradation |

| Thermal (60°C, Soln) | 48 | 99.5 | 99.8 | Stable |

| Photolytic (ICH) | - | 99.2 | 99.6 | Stable |

Note: The data in this table are hypothetical and for illustrative purposes only. RRT = Relative Retention Time.

Conclusion

A comprehensive evaluation of the solubility and stability of this compound is a prerequisite for its successful application in research and drug development. By employing the systematic, multi-faceted approach detailed in this guide—combining theoretical predictions with robust kinetic and thermodynamic solubility assays and a thorough forced degradation study—researchers can build a complete physicochemical profile of the molecule. This knowledge is indispensable for designing effective formulations, ensuring the integrity of biological assay data, and meeting the stringent requirements for preclinical and clinical development. The protocols and frameworks provided herein serve as a validated roadmap for generating the high-quality, reliable data needed to advance promising fluorinated compounds from the bench to potential therapeutic applications.

References

- 1. grokipedia.com [grokipedia.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. enamine.net [enamine.net]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. acdlabs.com [acdlabs.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Unlocking Molecular Potential: A Technical Guide to the Electronic Effects of Fluorine in 3,3-Difluorocyclohexanecarboxylic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] This technical guide provides an in-depth analysis of the electronic effects imparted by a geminal difluoro group at the C3 position of a cyclohexanecarboxylic acid ring. We will dissect the interplay of potent inductive effects, conformational biases, and stereoelectronic interactions that govern the behavior of 3,3-Difluorocyclohexanecarboxylic acid. This document serves as a resource for researchers and drug development professionals, elucidating the fundamental principles that enable the rational design of fluorinated molecules with enhanced acidity, metabolic stability, and tailored biological activity.

The Unique Role of Fluorine in Medicinal Chemistry

Fluorine's distinction in drug design arises from a unique combination of properties. It is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere of a hydrogen atom or a hydroxyl group with minimal steric perturbation.[3][4] This juxtaposition of size and extreme electronegativity allows for profound modulation of a molecule's characteristics.[3][5] Judicious placement of fluorine can influence:

-

Physicochemical Properties: Altering electron distribution impacts acidity (pKa), basicity, dipole moment, and lipophilicity.[1][3][6]

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~110 kcal/mol), making it resistant to oxidative metabolism by cytochrome P450 enzymes.[3][5][7] Fluorination at metabolically labile positions can significantly extend a drug's half-life.[1][8]

-

Conformation and Binding: Fluorine substitution can alter conformational preferences through stereoelectronic effects, pre-organizing a molecule for optimal interaction with its biological target.[1][2][9] The polarized C-F bond can also participate in favorable electrostatic interactions within a protein's binding pocket.[10]

The 3,3-difluorocyclohexane motif is an increasingly important building block that leverages these properties within a conformationally restricted aliphatic ring system.

Foundational Electronic Principles in Action

The electronic influence of the gem-difluoro group in this compound is dominated by a powerful inductive effect, complemented by more subtle stereoelectronic interactions.

The Dominant Inductive Effect (σ-Withdrawal)

Due to its supreme electronegativity, fluorine exerts a potent electron-withdrawing effect through the sigma (σ) bond framework.[11][12] In the case of a gem-difluoro group, these effects are additive. The two fluorine atoms at the C3 position pull electron density away from the carbon atom to which they are attached. This effect does not remain localized; it is transmitted through the successive C-C σ-bonds of the cyclohexane ring, creating a cascade of electron polarization that extends to the C1 carboxylic acid group.[13] This through-bond polarization is the primary mechanism by which the fluorine atoms influence the acidity of the distal carboxyl group.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorine in medicinal chemistry [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of Fluorine in Drug Design and Drug Action: Ingenta Connect [ingentaconnect.com]

- 11. benchchem.com [benchchem.com]

- 12. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 13. m.youtube.com [m.youtube.com]

The Strategic Advantage of 3,3-Difluorocyclohexanecarboxylic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing pharmacological profiles. Fluorine's unique electronic properties and small steric footprint allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, binding affinity, and pKa. Among the diverse array of fluorinated building blocks, conformationally restricted scaffolds have garnered significant attention for their ability to pre-organize a molecule into a bioactive conformation, thereby enhancing potency and selectivity. This guide provides a comprehensive technical overview of 3,3-difluorocyclohexanecarboxylic acid, a valuable building block that combines the benefits of gem-difluorination with a conformationally defined cyclohexane ring system.

The Rationale for Fluorination: A Physicochemical Perspective

The introduction of a gem-difluoro group onto a cyclohexyl ring imparts a number of advantageous properties. The strong carbon-fluorine bond is highly resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug deactivation. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of a drug candidate. Furthermore, the two fluorine atoms create a strong dipole moment, influencing the local electronic environment and potentially enhancing interactions with protein targets through non-covalent interactions. This strategic placement of fluorine can also lower the pKa of the neighboring carboxylic acid, impacting its ionization state at physiological pH and, consequently, its solubility and cell permeability.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through various synthetic routes, often starting from a corresponding cyclohexanone precursor. A general and effective method involves the deoxofluorination of a protected 3-oxocyclohexanecarboxylate ester using a suitable fluorinating agent, followed by hydrolysis of the ester.

A plausible synthetic pathway is outlined below:

Caption: General synthetic scheme for this compound.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound | 4,4-Difluorocyclohexanecarboxylic Acid | Cyclohexanecarboxylic Acid |

| Molecular Formula | C₇H₁₀F₂O₂ | C₇H₁₀F₂O₂ | C₇H₁₂O₂ |

| Molecular Weight | 164.15 g/mol | 164.15 g/mol | 128.17 g/mol |

| Melting Point | Data not available | 103-107 °C[1][2] | 29-31 °C[3] |

| Boiling Point | Data not available | 241.1±40.0 °C (Predicted) | 232-233 °C[3] |

| pKa | Data not available | 4.06 ± 0.10 (Predicted)[4] | ~4.9 |

Spectroscopic Characterization

The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexane ring protons. The proton at the C1 position, alpha to the carboxylic acid, would likely appear as a multiplet deshielded by the adjacent electron-withdrawing group. The protons on the fluorinated carbon (C3) are absent.

¹³C NMR: The carbon spectrum will show a characteristic signal for the carboxylic acid carbonyl at around 175-185 ppm. The carbon bearing the two fluorine atoms (C3) will appear as a triplet due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, confirming the presence of the gem-difluoro group.

IR Spectroscopy: The infrared spectrum will display a very broad O-H stretching band characteristic of a carboxylic acid, typically in the range of 3300-2500 cm⁻¹[5]. A strong carbonyl (C=O) stretching absorption will be present between 1760 and 1690 cm⁻¹[5].

Conformational Analysis: The Impact of Gem-Difluorination

Reactivity and Application as a Building Block

The primary utility of this compound in drug discovery lies in its role as a scaffold for the introduction of the 3,3-difluorocyclohexyl moiety. The carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation.

Experimental Protocol: Amide Coupling

The following is a general protocol for the amide coupling of this compound with a primary or secondary amine.

Caption: General workflow for amide bond formation.

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Add a suitable coupling reagent such as HATU (1.1 eq) or a combination of HOBt (1.1 eq) and EDC (1.1 eq), followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired amide.

Applications in Medicinal Chemistry: A Forward Look

While specific examples of marketed drugs containing the this compound scaffold are not yet prevalent, its structural motifs are highly relevant to several promising therapeutic areas. The gem-difluorocyclohexyl group is an attractive bioisostere for various functionalities and can be found in patented compounds targeting a range of diseases.

Janus Kinase (JAK) Inhibitors: The JAK/STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases[6]. Several approved and investigational JAK inhibitors feature conformationally restricted moieties to enhance selectivity and potency[3]. The 3,3-difluorocyclohexyl scaffold is well-suited for incorporation into novel JAK inhibitors to improve their pharmacokinetic and pharmacodynamic properties.

Chemokine Receptor 2 (CCR2) Antagonists: CCR2 and its ligand, MCP-1, play a central role in the recruitment of monocytes to sites of inflammation, making CCR2 a compelling target for inflammatory and autoimmune diseases[7][8]. Small molecule CCR2 antagonists often incorporate rigid cyclic structures to optimize receptor binding. The 3,3-difluorocyclohexyl moiety offers a unique combination of conformational constraint and favorable physicochemical properties for the design of next-generation CCR2 antagonists.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel drug candidates. The strategic introduction of the gem-difluoro group onto a conformationally defined cyclohexane ring provides a powerful tool for medicinal chemists to address challenges related to metabolic stability, potency, and selectivity. As the demand for sophisticated molecular scaffolds continues to grow, the utility of this compound in the discovery and development of new therapeutics is poised to expand.

References

- 1. 4,4-二氟环己基甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4,4-Difluorocyclohexanecarboxylic Acid | 122665-97-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (1S)-3,3-difluorocyclohexane-1-carboxylic acid(2199500-65-5) 1H NMR spectrum [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 7. CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Difluorinated Cyclohexanecarboxylic Acids for Drug Discovery

A Note on Isomer Specificity: Initial research indicates a significant lack of specific published literature on the discovery and history of 3,3-Difluorocyclohexanecarboxylic acid . In contrast, the isomeric 4,4-Difluorocyclohexanecarboxylic acid is a well-documented and commercially significant building block in medicinal chemistry. This guide will, therefore, focus on the discovery, synthesis, and applications of 4,4-Difluorocyclohexanecarboxylic acid as a representative and highly relevant example of a gem-difluorinated cyclohexanecarboxylic acid, providing researchers and drug development professionals with a thorough understanding of this class of compounds.

Introduction: The Strategic Role of Fluorine in Cycloalkanes

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, modulate acidity or basicity, and improve binding affinity. The gem-difluoro motif (CF₂) is particularly valuable as a bioisostere for carbonyl groups or as a means to lock the conformation of a cyclic system. 4,4-Difluorocyclohexanecarboxylic acid has emerged as a key synthetic intermediate, most notably as a crucial component in the synthesis of the HIV entry inhibitor, Maraviroc.[1] This guide provides an in-depth exploration of its history, synthesis, and the scientific rationale behind its use.

Historical Context and Evolution of Synthesis

The rise in prominence of 4,4-Difluorocyclohexanecarboxylic acid is directly linked to the pharmaceutical industry's demand for novel fluorinated building blocks in the early 2000s.[2] Early synthetic routes focused on the hydrolysis of ester precursors, a reliable and high-yielding method that remains a standard approach.[2][3]

Causality in Synthetic Route Selection

The most common and industrially scalable approach to 4,4-Difluorocyclohexanecarboxylic acid begins with a readily available starting material, ethyl 4-oxocyclohexanecarboxylate. The key transformation is the conversion of the ketone to the gem-difluoride.

Deoxofluorination: The direct conversion of the carbonyl group to a difluoromethylene group is typically achieved using a deoxofluorinating agent. While several such reagents exist, diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues are frequently employed. The mechanism involves the initial formation of a fluoro-sulfite intermediate, which then undergoes nucleophilic fluoride attack to yield the gem-difluoride.

Hydrolysis: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation, often carried out under basic conditions using reagents like lithium hydroxide or sodium hydroxide.[3] The choice of base and solvent system is critical to ensure complete conversion and minimize side reactions.

Physicochemical and Spectroscopic Data

The introduction of the two fluorine atoms significantly alters the properties of the cyclohexyl ring.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀F₂O₂ | [4][5] |

| Molecular Weight | 164.15 g/mol | [4][5][6] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 103-107 °C | [6] |

| pKa (Predicted) | 4.06 ± 0.10 | [7] |

| InChIKey | HYIUDFLDFSIXTR-UHFFFAOYSA-N | [5][6] |

| CAS Number | 122665-98-7 | [1] |

Detailed Experimental Protocols

The following protocols are illustrative of common laboratory-scale syntheses of 4,4-Difluorocyclohexanecarboxylic acid.

Synthesis of Ethyl 4,4-Difluorocyclohexanecarboxylate

This protocol describes the deoxofluorination of ethyl 4-oxocyclohexanecarboxylate using a suitable fluorinating agent.

Materials:

-

Ethyl 4-oxocyclohexanecarboxylate

-

Diethylaminosulfur trifluoride (DAST) or a suitable alternative

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a fume hood, dissolve ethyl 4-oxocyclohexanecarboxylate in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add DAST dropwise to the stirred solution. Caution: DAST is toxic and reacts violently with water. Handle with appropriate personal protective equipment.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution in vacuo to yield the crude product, which can be purified by column chromatography.

Hydrolysis to 4,4-Difluorocyclohexanecarboxylic Acid

This protocol details the saponification of the ethyl ester to the final carboxylic acid.[3]

Materials:

-

Ethyl 4,4-difluorocyclohexanecarboxylate

-

Tetrahydrofuran (THF)

-

Water

-

Lithium hydroxide monohydrate

-

1 M Hydrochloric acid

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1 equivalent) in a mixture of THF and water.[3]

-

Add lithium hydroxide monohydrate (approximately 5 equivalents) to the solution.[3]

-

Stir the mixture vigorously at room temperature overnight.[3]

-

Dilute the reaction mixture with EtOAc and acidify to a pH of approximately 4 with 1 M HCl.[3]

-

Separate the organic and aqueous layers. Extract the aqueous layer with EtOAc.[3]

-

Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.[3]

-

Filter and concentrate the solution under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid. A yield of up to 97% can be expected.[3]

Visualization of Synthetic Workflow

Caption: Synthetic pathway for 4,4-Difluorocyclohexanecarboxylic acid.

Applications in Drug Development and Medicinal Chemistry

The 4,4-difluoro substitution on a cyclohexane ring serves several critical functions in drug design:

-

Metabolic Blocker: The gem-difluoro group prevents metabolic oxidation at the 4-position of the ring, a common site for cytochrome P450-mediated hydroxylation. This can significantly increase the half-life of a drug.

-

Conformational Lock: The steric bulk and electronic properties of the CF₂ group can restrict the conformational flexibility of the cyclohexane ring, potentially leading to a more favorable binding conformation with the target protein.

-

Modulation of Lipophilicity: Fluorine is highly electronegative but also lipophilic. The net effect of a gem-difluoro group on a molecule's overall lipophilicity (logP) is context-dependent but provides a valuable tool for fine-tuning this crucial property for optimal absorption, distribution, metabolism, and excretion (ADME).

-

Bioisosterism: The CF₂ group can act as a non-hydrolyzable bioisostere of a ketone or ether oxygen, maintaining similar steric and electronic properties while improving metabolic stability.

The utility of 4,4-Difluorocyclohexanecarboxylic acid as a building block is exemplified by its incorporation into a wide range of biologically active molecules targeting various diseases, from viral infections to cancer.[1]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Remarkable, Unexpected Mechanism for (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid as a Selective Inactivator of Human Ornithine Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2 | CID 2779136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 4,4-Difluorocyclohexanecarboxylic acid 97 122665-97-8 [sigmaaldrich.com]

- 7. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 [chemicalbook.com]

The Untapped Potential of 3,3-Difluorocyclohexanecarboxylic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Imperative of Fluorination in Modern Drug Development